1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H24ClN3O4 and its molecular weight is 441.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound acts as a non-covalent EGFR inhibitor . It binds to the EGFR, blocking the binding of EGF and other activating ligands. This leads to inhibition of the downstream signaling pathways, which are critical for the proliferation and survival of cancer cells.
Biochemical Pathways
The compound’s interaction with EGFR leads to the inhibition of several key biochemical pathways. These include the RAS/RAF/MAPK pathway , which is involved in cell cycle regulation, and the PI3K/AKT pathway , which is involved in cell survival and apoptosis . The compound also affects the MMP (Δ Ψm) and significantly reduces the ROS levels in lung cancer cells .
Result of Action
The compound’s action results in the downregulation of key oncogenes, including KRAS, MAP2K, and EGFR . This leads to the inhibition of the growth and prognosis of cancer cells via a holistic approach .
Biological Activity
The compound 1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure suggests it may exhibit significant biological activities, particularly in oncology and inflammation. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C20H18ClN5O3
- IUPAC Name : this compound
- SMILES Notation : COc1cc(Nc2c(cnn3-c(cc4)ccc4Cl)c3ncn2)cc(OC)c1OC
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation and inflammatory processes. The presence of the chlorophenyl and trimethoxyphenyl groups enhances its interaction with target proteins.
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazines show significant anticancer properties. For instance:
- Aurora Kinase Inhibition : Compounds similar to the target molecule have been identified as potent inhibitors of Aurora kinases, which are critical in cell division. A study highlighted a related compound that demonstrated low nanomolar potency against various cancer cell lines and showed efficacy in vivo .
- Cell Line Studies : In vitro assays revealed that compounds with similar structures exhibited high antiproliferative activity across different cancer cell lines .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored:
- Cytokine Inhibition : Studies on related compounds indicated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Cyclooxygenase (COX) Inhibition : Preliminary results from structure-activity relationship (SAR) studies showed that some derivatives effectively suppressed COX enzymes involved in inflammatory pathways .
Table 1: Summary of Biological Activities
Case Studies
- In Vivo Tumor Models : A study demonstrated that a closely related compound exhibited significant tumor reduction in xenograft models, supporting its potential for further development as an anticancer agent .
- Inflammation Models : Another study evaluated the anti-inflammatory effects using carrageenan-induced paw edema models in rats, showing promising results for compounds within this chemical class .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-29-19-13-17(14-20(30-2)22(19)31-3)25-23(28)27-12-11-26-10-4-5-18(26)21(27)15-6-8-16(24)9-7-15/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLPZIAQZNXQLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.